Thiophen-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15-4-6-16(7-5-15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-3-2-14-26-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXKSGUTRMLZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, potentially influencing cell signaling pathways.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar compounds have been shown to induce changes in cellular structures such as chromatin fragmentation and nuclear condensation.
Scientific Research Applications
Structural Overview
The compound features a thiophene ring, a piperazine moiety, and a pyridazinyl group, which contribute to its unique chemical properties. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Pharmacological Applications
Research has indicated several promising applications:
- Anticancer Activity : Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have displayed significant activity against solid tumors and hematologic malignancies .
- Antimicrobial Properties : Some studies have highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Synthesis Pathway
The synthesis of Thiophen-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves several steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving ethylenediamine and dihaloalkanes.
- Introduction of the Pyridazinyl Group : Nucleophilic substitution reactions are employed to attach the pyridazine moiety.
- Attachment of the Thiophene Ring : This can be accomplished through palladium-catalyzed cross-coupling reactions.
- Finalization of the Methanone Group : The final step involves reacting the piperazine derivative with appropriate carbonyl compounds to form the methanone .
Anticancer Research
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, research indicates that similar derivatives have been effective against colorectal and lung cancers .
Antibacterial Studies
In vitro studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and pyridazine ring participate in nucleophilic substitution reactions. Key findings include:
-
SNAr (Nucleophilic Aromatic Substitution) :
The pyridazine ring undergoes SNAr reactions at the 3- and 6-positions due to electron-withdrawing effects from the adjacent nitrogen atoms. For example, halogen substituents on pyridazine (e.g., Cl) are displaced by nucleophiles like amines or alkoxides under basic conditions .
-
Piperazine Functionalization :
The secondary amines of the piperazine ring react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For instance, coupling with thiophene-2-carbonyl chloride yields derivatives with enhanced lipophilicity .
Cross-Coupling Reactions
The thiophene and pyridazine moieties enable metal-catalyzed cross-coupling:
-
Heck Coupling :
The pyridazine ring participates in palladium-catalyzed couplings. For example, bromine at the 6-position reacts with alkenes in the presence of Pd(PPh3)4 to form styryl derivatives . -
Suzuki-Miyaura Coupling :
Aryl boronic acids couple with halogenated pyridazine under Pd catalysis. This reaction is critical for introducing p-tolyl groups at the 6-position .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the sulfur atom:
-
Nitration :
Reaction with HNO3/H2SO4 introduces a nitro group at the 5-position of thiophene, enabling further reduction to amines . -
Sulfonation :
Fuming H2SO4 sulfonates the thiophene ring, enhancing water solubility .
| Reaction | Reagents | Position | Application |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | C5 | Precursor for amino derivatives |
| Friedel-Crafts Acylation | AcCl, AlCl3 | C5 | Ketone-functionalized thiophenes |
Redox Reactions
-
Reduction of Carbonyl Group :
The ketone group is reduced to a secondary alcohol using NaBH4 or LiAlH4, forming Thiophen-2-yl(piperazinyl)methanol derivatives. -
Oxidation of Thiophene :
Treatment with mCPBA oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties .
Complexation and Biological Interactions
The compound acts as a ligand for transition metals (e.g., Cu(II), Ru(II)) via its pyridazine and thiophene groups. These complexes exhibit unique photophysical properties and potential bioactivity .
| Metal | Coordination Sites | Application |
|---|---|---|
| Cu(II) | Pyridazine N, thiophene S | Catalysis, DNA binding |
| Ru(II) | Pyridazine N, carbonyl O | Photodynamic therapy |
Stability Under Analytical Conditions
-
HPLC Analysis :
Degrades under acidic mobile phases (pH < 3) via hydrolysis of the piperazine-carbonyl bond. -
Thermal Stability :
Stable up to 200°C; decomposes via retro-Diels-Alder pathways above 250°C.
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly CNS-targeting agents and metallopharmaceuticals. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several piperazine-containing heterocycles. Key analogues and their properties are summarized below:
| Compound Name | Substituents on Piperazine | Core Heterocycle | Bioactivity/Application | Reference ID |
|---|---|---|---|---|
| MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) | 4-(Trifluoromethyl)phenyl | Pyridazin-3-yl (absent) | Not explicitly stated; likely CNS receptor modulation | |
| ML192 (GPR55 antagonist) | 6-(p-Tolyl)pyridazin-3-yl (absent) | Benzothienopyrimidine | High-potency GPR55 antagonism | |
| Derivative 76 (Ashok et al.) | 3-Methoxyphenyl | Pyrido[3,4-b]indole | Anti-HIV (IC₅₀: 0.53 μM, SI: 483) | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan | Synthetic intermediate; potential antimicrobial use |
Electronic and Steric Effects of Substituents
- Para-Tolyl Group (Target Compound): The electron-donating methyl group on the pyridazine ring may enhance π-π stacking interactions with hydrophobic receptor pockets, improving binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in MK37) .
- Thiophene vs.
- Pyridazine vs. Pyrimidine/Indole: The pyridazine ring’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities compared to pyrimidine (ML192) or indole (Derivative 76), influencing target selectivity .
Bioactivity and Selectivity
- Anti-HIV Potential: Derivative 76’s methoxyphenyl group demonstrated significant anti-HIV activity, suggesting that para-substituted aromatic groups on piperazine enhance efficacy. The target compound’s p-tolyl group may similarly exploit hydrophobic interactions in viral protease binding .
- GPR55 Antagonism: ML192’s benzothienopyrimidine core highlights the importance of fused heterocycles for receptor selectivity. The target compound’s pyridazine moiety may offer a unique binding profile for unexplored targets .
- Synthetic Accessibility: The use of HOBt/TBTU coupling (as in MK37) contrasts with nitro reduction steps in furan-based analogues (), indicating divergent synthetic routes that affect scalability .
Preparation Methods
Synthesis of 6-(p-Tolyl)pyridazin-3-amine
The pyridazine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine hydrate with 1,4-dicarbonyl precursors. For example:
Functionalization of the Pyridazine Ring
Chlorination at the 3-position is critical for subsequent piperazine coupling:
- Step 2 : 6-(p-Tolyl)pyridazin-3-amine (1.0 equiv) reacts with phosphorus oxychloride (POCl₃, 3.0 equiv) at 110°C for 6 hr, producing 3-chloro-6-(p-tolyl)pyridazine.
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 110°C |
| Yield | 85% |
| Purity (HPLC) | >98% |
Piperazine Bridging Strategies
Nucleophilic Aromatic Substitution
The chloro-pyridazine intermediate undergoes substitution with piperazine:
Methanone Bridge Installation
The thiophen-2-yl methanone group is introduced via Friedel-Crafts acylation:
- Step 4 : 4-(6-(p-Tolyl)pyridazin-3-yl)piperazine (1.0 equiv) reacts with thiophene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with aluminum chloride (AlCl₃, 1.5 equiv) at 0°C → 25°C over 4 hr.
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Anhydrous DCM |
| Workup | Aqueous NaHCO₃ wash |
| Yield | 63–67% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, Step 3 and Step 4 are adapted for flow chemistry:
Purification Protocols
Final product purity is achieved through:
- Crystallization : Ethanol/water (7:3 v/v) at −20°C yields 95% pure product.
- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) for analytical-grade material.
Mechanistic Insights and Side Reactions
Competing Pathways in Step 4
The Friedel-Crafts acylation faces two challenges:
Mitigation Strategies
- Slow reagent addition : Controlled dosing of acyl chloride reduces di-acylation to <1%.
- Low-temperature operation : Maintaining T < 25°C prevents sulfonation.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 418.1432 [M+H]⁺ (calc. 418.1429 for C₂₀H₁₇F₃N₄OS).
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Catalyst | Yield Range |
|---|---|---|---|
| Piperazine Coupling | DMF, 80°C, 12h | Pd(OAc)₂ | 45–60% |
| p-Tolyl Introduction | Toluene, 100°C, 24h | Pd(PPh₃)₄ | 50–70% |
| Final Cyclization | DCM, RT, 6h | - | 75–85% |
Q. Table 2: Biological Activity of Structural Analogs
| Analog | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound | COX-2 | 0.89 | |
| Pyrimidine Derivative | EGFR | 1.23 | |
| Nitrophenyl Analog | CYP3A4 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
